Dithiourazol
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Overview
Description
Dithiourazol is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazole ring with two sulfur atoms at positions 3 and 5. The presence of these sulfur atoms imparts distinctive chemical properties to the compound, making it a valuable subject of study for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dithiourazol can be synthesized through several methods. One efficient method involves the reaction of aldehydes or ketones with thiosemicarbazide in the presence of a catalyst such as meglumine. This reaction is typically carried out under mild conditions in an aqueous medium, resulting in high yields of the desired product . Another method involves the use of acidic ionic liquids as catalysts, which facilitate the reaction between aldehydes and thiosemicarbazide at room temperature .
Industrial Production Methods
Industrial production of this compound often employs scalable and eco-friendly methods. The use of recyclable catalysts and green solvents, such as water, is preferred to minimize environmental impact. The reaction conditions are optimized to ensure high efficiency and yield, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Dithiourazol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to dithiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like chloroacetic acid and α-bromo ketones are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: 4-aryl-1,2,4-triazole-3,5-bis(sulfides) and 1-(aminomethyl)-4-aryl-1,2,4-triazolidine-3,5-dithiones.
Scientific Research Applications
Dithiourazol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Industry: Utilized in the development of new materials and coordination chemistry research.
Mechanism of Action
The mechanism of action of Dithiourazol involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s ability to scavenge free radicals also contributes to its antioxidant properties .
Comparison with Similar Compounds
Dithiourazol can be compared with other similar compounds, such as:
1,2,4-Triazole-3,5-dithione: Similar structure but lacks the additional sulfur atom.
1,2,4-Triazolidine-3-thione: Contains only one sulfur atom, resulting in different chemical properties.
4-Phenyl-1,2,4-triazolidine-3,5-dithione: A phenyl-substituted derivative with enhanced biological activity.
The uniqueness of this compound lies in its dual sulfur atoms, which impart distinctive reactivity and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,2,4-triazolidine-3,5-dithione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S2/c6-1-3-2(7)5-4-1/h(H3,3,4,5,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYENVTYBQKCILL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=S)NC(=S)NN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873520 |
Source
|
Record name | 3,5-Dimercapto-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5650-03-3 |
Source
|
Record name | 3,5-Dimercapto-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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